
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate is a cationic surfactant belonging to the class of quaternary ammonium compounds. It is known for its excellent antistatic, antimicrobial, and emulsifying properties. This compound is commonly used in various industrial applications, including cosmetics, disinfectants, and fabric softeners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate typically involves the quaternization of N,N-bis(2-hydroxypropyl)-N-methyl-1-octadecanamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants.
Biology: The compound is employed in biological studies for its antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: In the medical field, it is used in formulations for topical applications due to its skin-conditioning properties.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to its cationic nature, which allows it to bind to the negatively charged components of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate: Similar in structure but with ethyl groups instead of propyl groups.
Stearyltrimethylammonium methyl sulphate: Another quaternary ammonium compound with similar applications but different alkyl chain length.
Uniqueness
Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate is unique due to its specific combination of hydroxypropyl and octadecyl groups, which confer distinct physicochemical properties. These properties make it particularly effective as an emulsifying and antimicrobial agent compared to other similar compounds .
Propriétés
Numéro CAS |
85712-01-2 |
|---|---|
Formule moléculaire |
C25H54NO2.CH3O4S C26H57NO6S |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
bis(2-hydroxypropyl)-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
TYNVPDPVWNMOPB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)

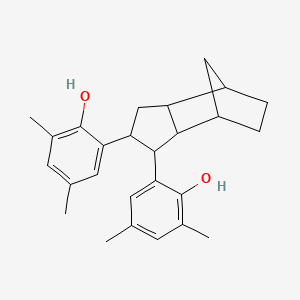
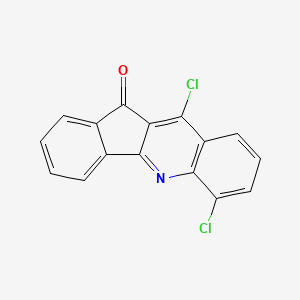
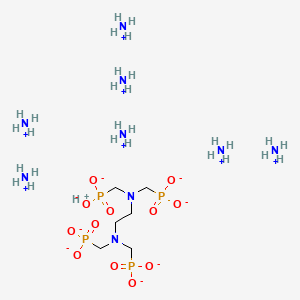


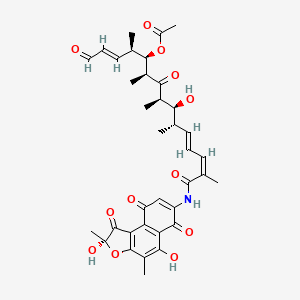
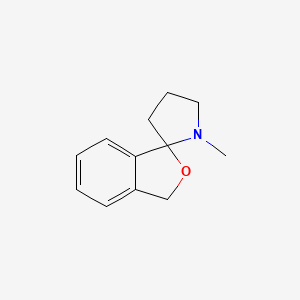
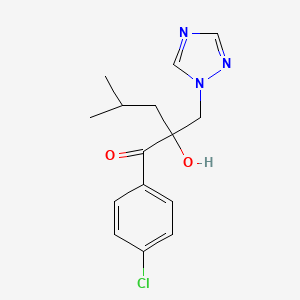
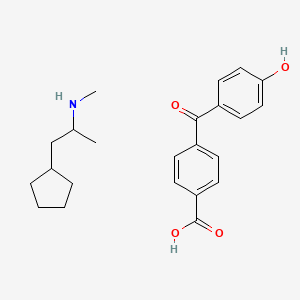
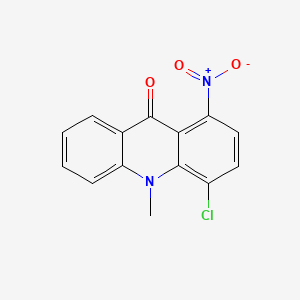
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)

